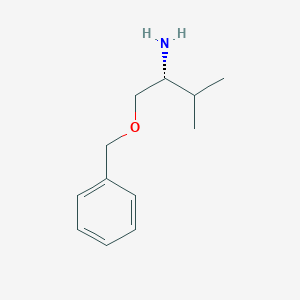
O-benzyl-D-valinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-benzyl-D-valinol: is an organic compound that belongs to the class of amino alcohols. It is derived from valine, an essential amino acid, and features a benzyl group attached to the nitrogen atom. This compound is often used as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-benzyl-D-valinol can be synthesized through several methods. One common approach involves the reduction of O-benzyl-D-valine using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or the use of alternative reducing agents that offer higher yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-benzyl-D-valinol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde or benzyl ketone.
Reduction: Benzylamine.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: O-benzyl-D-valinol is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the diastereoselective formation of chiral centers, which is essential for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is valuable in the pharmaceutical industry for the synthesis of chiral drugs. It aids in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Industry: this compound finds applications in the production of fine chemicals and agrochemicals, where chiral purity is crucial.
Mecanismo De Acción
The mechanism of action of O-benzyl-D-valinol primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereocontrolled environment during chemical reactions. The benzyl group can stabilize transition states and intermediates, leading to high diastereoselectivity.
Comparación Con Compuestos Similares
L-valinol: Another amino alcohol derived from valine but with a different stereochemistry.
O-benzyl-L-valinol: The enantiomer of O-benzyl-D-valinol.
N-benzyl-D-valine: A related compound with a benzyl group attached to the nitrogen atom but in its carboxylic acid form.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to form stable chiral intermediates and transition states sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(2R)-3-methyl-1-phenylmethoxybutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3/t12-/m0/s1 |
Clave InChI |
BTNSRWZJXQKKKS-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)[C@H](COCC1=CC=CC=C1)N |
SMILES canónico |
CC(C)C(COCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


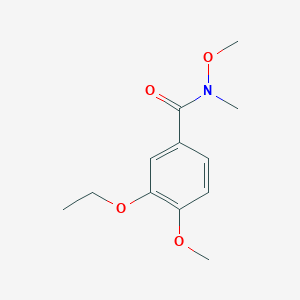
![3-(4-Bromobutyl)-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8446424.png)
![3-[3-(1,3-Dioxolan-2-yl)phenoxy]propanamine](/img/structure/B8446429.png)

![[3-(3-Cyano-propoxy)-phenyl]-acetic acid](/img/structure/B8446451.png)
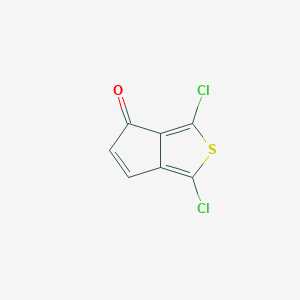
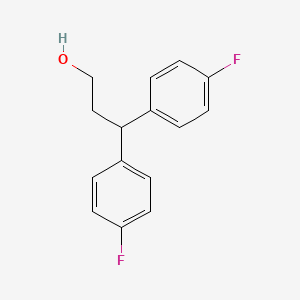
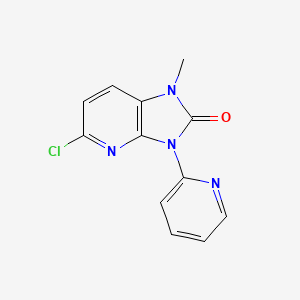
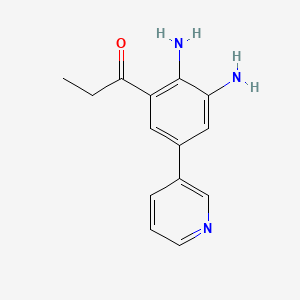

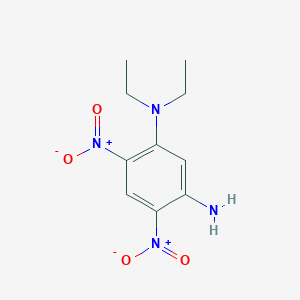
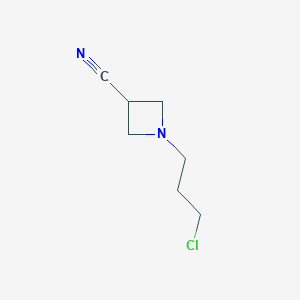
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propane-1,2-diol](/img/structure/B8446514.png)
![4-(4-Chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylamine](/img/structure/B8446516.png)
